![molecular formula C10H21ClN4O2 B593924 Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride CAS No. 1312935-03-7](/img/structure/B593924.png)
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1312935-03-7 . It has a molecular weight of 264.76 and its IUPAC name is tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is C10H21ClN4O2. The InChI Code is 1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H .Physical And Chemical Properties Analysis
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been used in the synthesis of Indiacen A and Indiacen B , which are natural products with potential anticancer, anti-inflammatory, and analgesic properties .
Development of Pharmaceutical Intermediates
Due to its reactive piperazine ring, Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a valuable intermediate in pharmaceutical synthesis. It can be transformed into a range of amides and sulfonamides, which are common in drug molecules .
Creation of Mannich Bases
Mannich bases are important in medicinal chemistry for their biological activities. This compound can be used to synthesize novel Mannich bases, which may lead to the discovery of new therapeutic agents .
Research in Organic Chemistry
In organic chemistry, this compound is used to study various reactions, including the synthesis of piperazine derivatives and exploring their chemical behavior. It’s a versatile building block for creating complex organic molecules .
Material Science Applications
The tert-butyl group in the compound provides steric hindrance, which can be exploited in material science to create polymers with unique properties. These polymers could have applications in coatings, adhesives, and other industrial materials .
Catalysis Research
Researchers use this compound to develop new catalysts. The piperazine core can bind to metals and other entities, forming part of a catalytic system that can accelerate chemical reactions in industrial processes .
Peptide Synthesis
In peptide synthesis, protecting groups like the tert-butyl group are essential. This compound can be used to protect amino acids during the synthesis of peptides, which are vital in developing new drugs and studying biological processes .
Chemical Education
Lastly, due to its relatively straightforward structure and reactivity, Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is an excellent candidate for teaching advanced organic synthesis techniques in academic settings .
Safety and Hazards
The safety data sheet for Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride provides several precautionary statements. These include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and using personal protective equipment as required .
properties
IUPAC Name |
tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXSTSQBARAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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